

A Comparative Spectroscopic Analysis of Benzyl Carbazate and Its Derivatives

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of **benzyl carbazate** and its derivatives, supported by experimental data and detailed methodologies.

Benzyl carbazate is a versatile reagent in organic synthesis, notably utilized as a protected form of hydrazine and as a key building block for various heterocyclic compounds and Schiff bases.[1] Spectroscopic analysis is fundamental to the characterization of **benzyl carbazate** and its derivatives, providing crucial insights into their molecular structure and purity. This guide offers a comparative overview of the key spectroscopic features of **benzyl carbazate** and selected derivatives using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for **benzyl carbazate** and two representative derivatives: a Schiff base formed with 2-hydroxy-1-naphthaldehyde and S-benzyl dithiocarbazate.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)



Compound	Ar-H	-CH₂-	-NH-	-NH ₂	Other Protons
Benzyl Carbazate	7.39-7.45 (m, 3H), 7.54- 7.55 (d, 2H) [2]	5.10 (s, 2H) [2]	-	4.91 (brs)[2]	-
Benzyl N'- [(E)-2- hydroxybenzy lidene]hydrazi necarboxylat e	6.8-7.9 (m)	5.2 (s)	11.5 (s, OH), 11.2 (s, NH)	-	8.4 (s, CH=N)
S-benzyl dithiocarbaza te	7.2-7.4 (m)	4.4 (s)	9.8 (s)	4.9 (brs)	-

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	Ar-C	-CH₂-	C=0 / C=S	C=N
Benzyl Carbazate	128.1, 128.2, 128.6, 136.1	67.2	158.2	-
Benzyl N'-[(E)-2- hydroxybenzylide ne]hydrazinecarb oxylate	116.5, 119.2, 122.1, 127.5, 128.3, 128.6, 128.7, 131.9, 132.5, 157.9	67.4	156.9	145.2
S-benzyl dithiocarbazate	127.5, 128.8, 129.3, 135.9	38.5	207.1	-

Table 3: Key IR Absorption Frequencies (cm⁻¹)



Compound	ν(N-H)	ν(C=O) / ν(C=S)	ν(C=N)	ν(C-O)
Benzyl Carbazate	3300-3400 (medium)[1]	1690-1730 (strong)[1]	-	1040-1070 (strong)[1]
Benzyl N'-[(E)-2- hydroxybenzylide ne]hydrazinecarb oxylate	3200-3300	1680	1610	1050
S-benzyl dithiocarbazate	3150, 3250	1083 (C=S)	-	-

Mass Spectrometry (MS) Analysis:

Mass spectrometry of **benzyl carbazate** typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent fragmentation pattern involves the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion (C₇H₇⁺) at an m/z of 91.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[3][4] Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as thin films.[2] Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) system for sample introduction.[5] Electron ionization (EI) is a

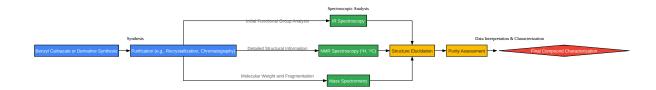




common method for generating ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of **benzyl carbazate** and its derivatives.



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Caption: Workflow for the synthesis and spectroscopic characterization of **benzyl carbazate** derivatives.

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